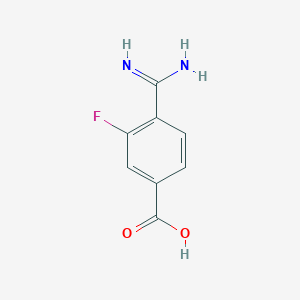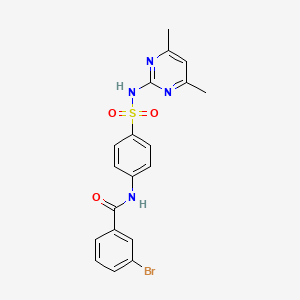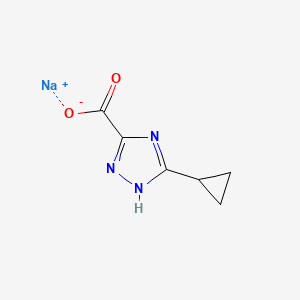![molecular formula C21H20ClN3OS B2652984 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 450341-07-8](/img/structure/B2652984.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound that has been attracting significant attention. Pyrazoles, which are heterocyclic chemical compounds with a natural or synthetic origin, have a nitrogen-based hetero-aromatic ring structure that is a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazoles and their derivatives have been synthesized from various starting materials. For instance, a study described the synthesis of a pyrazoline derivative from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds were unambiguously identified based on their spectral data analyses .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed by spectral analyses, such as IR, 1H-NMR, 13C-NMR spectra, and HRMS . For example, a study reported the spectral data analyses of a newly synthesized pyrazoline derivative .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be monitored using techniques like TLC . After the reaction, the resulting solid can be filtered using suction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analyses. For instance, the melting point, relative density, and solubility in water and organic solvents can be determined .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Studies have synthesized various derivatives related to the chemical structure of N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide, demonstrating potent antimicrobial and antifungal activities. These compounds have been investigated for their potential as new antibacterial and antifungal agents, showing varying degrees of effectiveness against different strains of bacteria and fungi. The synthesis and evaluation of these compounds have contributed to the understanding of their potential therapeutic applications, suggesting their role in addressing microbial resistance to pharmaceutical drugs (Behalo, 2010), (Sivakumar et al., 2020), (Katariya et al., 2021).
Anticancer Potential
Further research into compounds with a similar structure has explored their anticancer activity. These studies involve the synthesis of novel derivatives and their evaluation against various cancer cell lines, demonstrating promising results in inhibiting cancer cell growth. The molecular docking studies associated with these compounds have provided insights into their potential mechanisms of action against cancer cells, indicating their applicability in the development of new anticancer therapies (Katariya et al., 2021), (Gomha et al., 2014).
Additional Biological Activities
Other studies have focused on the comprehensive analysis of similar compounds, including spectroscopic and quantum chemical calculations, to evaluate their biological activities further. These investigations have extended to antimicrobial activity assessments, offering a broader understanding of their potential as therapeutic agents. Molecular docking studies have been employed to predict the interaction of these compounds with biological targets, supporting their potential use in designing more effective drugs (Viji et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the research and development of pyrazole derivatives could involve further exploration of their biological activities and potential applications. For instance, docking studies reveal that some compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-2-17(14-7-4-3-5-8-14)21(26)23-20-18-12-27-13-19(18)24-25(20)16-10-6-9-15(22)11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIPPWPLZOSTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2652902.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)
![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)


![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)

![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2652920.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
